molecular formula C11H14N2S B6894078 N-butyl-1,3-benzothiazol-5-amine

N-butyl-1,3-benzothiazol-5-amine

Cat. No.: B6894078
M. Wt: 206.31 g/mol
InChI Key: ZQYWIDHTLDHZIC-UHFFFAOYSA-N
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Description

N-butyl-1,3-benzothiazol-5-amine is a chemical compound built on the 1,3-benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . The benzothiazole core consists of a benzene ring fused to a 1,3-thiazole, making the molecule and its substituents coplanar, a feature often associated with biological activity . This particular derivative is characterized by an amine group at the 5-position and an N-butyl side chain. Benzothiazole derivatives, in general, have been extensively investigated for their bioactivity and are found to exhibit a wide spectrum of properties, including antimicrobial, anticancer, and neuropharmacological effects . Researchers value this scaffold for developing new therapeutic agents; for instance, some derivatives act as monoamine oxidase inhibitors or dopamine receptor ligands . The specific research applications and mechanism of action for this compound are areas of ongoing investigation and are not fully detailed in the available public sources. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-1,3-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-3-6-12-9-4-5-11-10(7-9)13-8-14-11/h4-5,7-8,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYWIDHTLDHZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC2=C(C=C1)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Butyl 1,3 Benzothiazol 5 Amine and Its Derivatives

Classical Synthetic Approaches to Benzothiazoles

Traditional methods for synthesizing the benzothiazole (B30560) core are robust and widely documented, primarily involving the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

Condensation Reactions with 2-Aminobenzenethiols

The most prevalent and direct route to the benzothiazole skeleton is the condensation of a 2-aminobenzenethiol with a suitable one-carbon electrophile. mdpi.comnih.govekb.eg This versatile reaction can utilize various carbonyl compounds, such as aldehydes, carboxylic acids, or acyl chlorides, to form the C2-substituted benzothiazole. mdpi.commdpi.com For instance, the reaction of 4-amino-2-mercaptoaniline with an appropriate butyl-containing electrophile would be a direct, albeit potentially complex, approach to the target molecule.

A common strategy involves the reaction of 2-aminobenzenethiol with aldehydes, which proceeds via a cyclocondensation mechanism. mdpi.comorganic-chemistry.org This reaction is often facilitated by an acid catalyst or an oxidizing agent. mdpi.comekb.eg Various catalysts, including hydrochloric acid with hydrogen peroxide, have been employed to promote this transformation at room temperature. mdpi.com

ReactantsCatalyst/ReagentConditionsProductYieldReference
2-Aminobenzenethiol, Aromatic AldehydesH₂O₂/HClEthanol (B145695), Room Temp, 1h2-ArylbenzothiazolesGood to Excellent mdpi.com
2-Aminobenzenethiol, BenzaldehydeNH₄ClMethanol/Water, Room Temp, 1h2-PhenylbenzothiazoleHigh mdpi.com
2-Aminobenzenethiols, Carboxylic Acids(o-CF₃PhO)₃P-2-Substituted BenzothiazolesGood organic-chemistry.org
2-Aminothiophenol (B119425), Acid Chlorides/AnhydridesKF·Al₂O₃Solvent-free, Mild2-Substituted BenzothiazolesHigh nih.gov

Cyclization Strategies for Thiazole Ring Formation

Beyond simple condensations, several cyclization strategies exist for constructing the thiazole ring. These methods often start from aniline (B41778) derivatives that are not pre-functionalized with a thiol group.

One prominent method is the Jacobson synthesis, which involves the reaction of an N-acyl-2-aminobenzenethiol. jetir.org Another widely used approach is the oxidative cyclization of arylthioureas. indexcopernicus.com For example, substituted arylthioureas can be converted to 2-aminobenzothiazoles using electrophilic bromine sources like benzyltrimethylammonium (B79724) tribromide under mild conditions. indexcopernicus.com This pathway is particularly relevant for synthesizing amino-substituted benzothiazoles. Starting from a substituted p-aniline, reaction with potassium thiocyanate (B1210189) (KSCN) followed by oxidative cyclization with bromine can yield 2-amino-6-substituted benzothiazoles. indexcopernicus.comderpharmachemica.com

A related strategy involves the intramolecular cyclization of thioformanilides, which can be achieved using various reagents to promote C-S bond formation. indexcopernicus.commdpi.com For instance, palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas has been reported. medicaljournalshouse.com

Starting MaterialReagentsProductReference
Substituted ArylthioureasBenzyltrimethylammonium tribromide2-Aminobenzothiazoles indexcopernicus.com
p-Substituted AnilinesKSCN, then Br₂2-Amino-6-substituted Benzothiazoles indexcopernicus.com
N-(2-chlorophenyl) benzothioamidesCu(II)-BINAM complex, Cs₂CO₃2-Substituted Benzothiazoles indexcopernicus.com
ThiobenzamidesPhenyliodine(III) bis(trifluoroacetate) (PIFA) or Cerium Ammonium Nitrate (CAN)2-Substituted Benzothiazoles mdpi.com

Functionalization of the Benzothiazole Core

Functionalization of a pre-formed benzothiazole ring is a critical strategy for introducing specific substituents like the amino and N-butyl groups. nih.govresearchgate.net For the synthesis of N-butyl-1,3-benzothiazol-5-amine, a plausible route involves the nitration of a benzothiazole precursor, followed by reduction of the nitro group to an amine, and subsequent N-alkylation.

The C2 position of the benzothiazole ring is particularly amenable to functionalization. wikipedia.org For instance, 2-aminobenzothiazoles can be synthesized from the corresponding anilines and then further modified. nih.gov The synthesis of 2-amino-6-nitrobenzothiazole, for example, can be achieved, and the nitro group can then be reduced to an amine. nih.gov This 6-amino group could then potentially be isomerized or used as a starting point for building the 5-amino isomer, although this is a non-trivial transformation. A more direct approach would be to start with a precursor that already has a nitrogen-based functional group at the 5-position.

Direct C-H functionalization is also an emerging strategy. nih.govacs.org For example, benzothiazoles can react with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts, which can then react with various nucleophiles, including amines, to introduce substituents at the C2 position. nih.gov

Advanced and Green Chemistry Synthetic Protocols

In line with the principles of sustainable chemistry, recent research has focused on developing more efficient and environmentally benign methods for benzothiazole synthesis. nih.goveurekaselect.comresearchgate.net

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has proven to be a powerful tool for accelerating the synthesis of benzothiazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.orgscielo.br

The condensation of 2-aminothiophenols with various carbonyl compounds is particularly well-suited for microwave irradiation. For example, the reaction between 2-aminothiophenols and aldehydes, promoted by phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA), shows significantly improved yields and reduced reaction times under microwave conditions. nih.govias.ac.in Similarly, the condensation with fatty acids using P₄S₁₀ as a catalyst can be completed in minutes under solvent-free microwave irradiation. nih.gov The synthesis of 2-chloromethyl-benzothiazole from 2-aminothiophenols and chloroacetyl chloride in acetic acid is also efficiently achieved in 10 minutes using microwaves. nih.gov

ReactantsCatalyst/ReagentConditionsKey AdvantagesReference
2-Aminobenzenethiol, AldehydesPhenyliodonium bis(trifluoroacetate) (PIFA)MicrowaveReduced reaction time, improved yield nih.govias.ac.in
o-Aminothiophenol, Fatty AcidsP₄S₁₀Microwave, Solvent-freeRapid (3-4 min), high yield nih.gov
2-Aminothiophenols, Chloroacetyl chlorideAcetic AcidMicrowave, 10 minEfficient, environmentally friendly nih.gov
2-Amino-6-substituted benzothiazoles, BenzaldehydeAnhydrous EthanolMicrowave, 1-1.5 minRapid, improved yields semanticscholar.org

One-Pot Multicomponent Reaction Systems

One-pot multicomponent reactions (MCRs) represent a highly efficient synthetic strategy, allowing the construction of complex molecules like benzothiazole derivatives in a single step from simple precursors. nih.govresearchsolutions.comjocpr.com This approach minimizes waste, time, and resources by avoiding the isolation of intermediates.

An example of a three-component reaction involves the synthesis of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol under metal-free conditions. mdpi.com Another one-pot method allows for the synthesis of benzothiazoles from thiols, oxalyl chloride, and 2-aminothiophenol, forming C-N and C-S bonds simultaneously. mdpi.com Furthermore, biologically active benzothiazoloquinazolinones have been synthesized via a multicomponent reaction of 2-aminobenzothiazoles, a cyclic β-diketone, and aromatic aldehydes in ethanol. researchsolutions.com

ComponentsConditions/CatalystProduct TypeKey AdvantagesReference
Thiols, Oxalyl chloride, 2-Aminothiophenoln-Tetrabutylammonium iodide (TBAI), 60 °C2-Substituted BenzothiazolesMild conditions, high efficiency mdpi.com
Aryl methyl ketones, 2-AminobenzenethiolMetal-free, TsNBr₂ then condensation2-AcylbenzothiazolesOne-pot, metal-free mdpi.com
2-Aminobenzothiazoles, Cyclic β-diketone, Aromatic aldehydesAbsolute ethanolBenzothiazoloquinazolinonesMulticomponent, efficient researchsolutions.com
Haloanilines, Arylacetic acids/Benzyl chlorides, Elemental sulfurCopper acetate (B1210297)2-ArylbenzothiazolesScalable, good to excellent yields nih.gov

Solvent-Free Reaction Conditions and Sustainable Methodologies

The principles of green chemistry have spurred the development of sustainable synthetic routes to benzothiazole derivatives, minimizing waste and avoiding hazardous solvents. airo.co.ineurekaselect.com Solvent-free, or solid-phase, synthesis represents a significant advancement in this area. One common approach involves the condensation of 2-aminothiophenols with carboxylic acids or their derivatives under solvent-free conditions. researchgate.netnih.gov For the synthesis of a precursor to this compound, a suitably protected 4-amino-3-mercaptophenol could be reacted with butyric acid or a derivative thereof.

Microwave irradiation has also emerged as a powerful tool for accelerating these reactions, often leading to higher yields in significantly shorter reaction times, all while being solvent-free. pharmacyjournal.in For instance, the condensation of 2-aminothiophenol with various aryl aldehydes can be efficiently conducted using a biocatalyst like acacia concinna under microwave irradiation without any solvent. pharmacyjournal.in Another sustainable approach utilizes molecular iodine as a catalyst for the one-pot, solid-phase condensation of ortho-amino thiophenol with benzoic acid derivatives, which is highly economical and efficient. pharmacyjournal.in The use of reusable catalysts, such as p-toluenesulfonic acid (PTSA) or various nanoparticles, further enhances the sustainability of these methods. airo.co.inekb.eg

Alternative green reaction media, such as ionic liquids or deep eutectic solvents (DES), have also been explored. airo.co.in These solvents can enhance reaction rates and selectivity and are often recyclable, presenting a greener alternative to volatile organic compounds. airo.co.in Water, as the most environmentally benign solvent, has also been successfully employed in the synthesis of benzothiazoles, for example, in the samarium triflate-catalyzed reaction of o-amino(thio)phenols and aldehydes. organic-chemistry.org

Table 1: Examples of Sustainable Methodologies for Benzothiazole Synthesis

ReactantsCatalyst/ConditionsProductKey FeaturesReference(s)
2-Aminothiophenol, Benzoic acid derivativesMolecular Iodine, Solid-phase, Solvent-free, 10 min2-Substituted benzothiazolesCost-effective, no additional chemicals/solvents needed. nih.govpharmacyjournal.in
2-Aminothiophenol, Aryl aldehydesAcacia concinna, Microwave irradiation, Solvent-free2-Aryl-benzothiazolesEcologically friendly, reduced reaction time, high yields. pharmacyjournal.in
o-Amino(thio)phenols, AldehydesSamarium triflate, Aqueous medium, Room temp.Benzoxazoles and BenzothiazolesGreen solvent, reusable catalyst, mild conditions. organic-chemistry.org
2-Aminothiophenol, Ketonesp-Toluene sulfonic acid (PTSA), 100°C, 1 hour, Solvent-freeSubstituted benzothiazolesReduces waste, avoids hazardous solvents. airo.co.in

Palladium-Catalyzed Coupling Reactions (e.g., Stille, Suzuki)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of complex aromatic systems, including benzothiazoles. nih.govacs.org These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent method, typically involving the reaction of an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound derivatives, a key intermediate such as 2-amino-6-bromobenzothiazole (B93375) can be coupled with various aryl or alkyl boronic acids to introduce diverse substituents at the 6-position. nih.gov The choice of solvent, base, and palladium ligand is crucial for optimizing the reaction yield and scope. nih.govacs.org This reaction is valued for the mild reaction conditions and the environmental compatibility of the boronic acid reagents. nih.gov

The Stille coupling , which pairs an organostannane with an organic electrophile, is another powerful palladium-catalyzed reaction. wiley-vch.de It offers excellent functional group tolerance and is highly effective for creating sp2-sp2 carbon-carbon bonds, making it suitable for synthesizing complex benzothiazole-containing conjugated systems. wiley-vch.de The general mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the product and regenerate the catalyst. wiley-vch.de

Other palladium-catalyzed reactions include direct C-H functionalization, which provides an atom-economical way to form new bonds by activating a C-H bond directly, avoiding the need for pre-functionalized starting materials like halides or organometallics. nih.govrsc.org For example, 2-substituted benzothiazoles can be synthesized from thiobenzanilides via a palladium-catalyzed C-H functionalization and intramolecular C-S bond formation. researchgate.netfigshare.com

Table 2: Suzuki Coupling for the Synthesis of 2-Amino-6-arylbenzothiazoles

Aryl Boronic Acid/EsterPalladium CatalystSolvent/BaseProductYieldReference(s)
4-Methylphenyl boronic acidPd(PPh₃)₄DMF / Na₂CO₃2-Amino-6-(p-tolyl)benzothiazole71% nih.gov
4-Methoxyphenyl boronic acidPd(PPh₃)₄DMF / Na₂CO₃2-Amino-6-(4-methoxyphenyl)benzothiazole64% nih.gov
Phenylboronic acidPd(PPh₃)₄DMF / Na₂CO₃2-Amino-6-phenylbenzothiazole75% nih.gov
4-Chlorophenylboronic acidPd(PPh₃)₄DMF / Na₂CO₃2-Amino-6-(4-chlorophenyl)benzothiazole69% nih.gov
Data derived from the synthesis starting with 2-amino-6-bromobenzothiazole.

Derivatization Strategies for this compound Analogues

The primary amine functionality at the 5-position of this compound serves as a versatile handle for a wide range of chemical modifications, enabling the synthesis of a diverse library of analogues.

The direct N-alkylation of the amino group can be achieved by reacting the parent amine with alkyl halides. For instance, the selective liquid-phase N-alkylation of substituted 2-aminobenzothiazoles has been demonstrated using 1,4-bis(bromomethyl)benzene (B118104) in the presence of a solid oxide catalyst at room temperature. aip.org This approach could be adapted to introduce various alkyl or aryl-alkyl groups onto the 5-amino position of the target compound.

N-acylation is another fundamental transformation, readily accomplished by treating the amine with acyl chlorides or anhydrides. This reaction forms a stable amide linkage and is often used to introduce a variety of functional groups. For example, 2-(4-aminophenyl)benzothiazol-5-ol has been acylated using chloroacetyl chloride and other benzoyl derivatives to produce a range of amide compounds. jetir.org

The synthesis of urea (B33335) and thiourea (B124793) derivatives from aminobenzothiazoles is a common and highly effective derivatization strategy, often pursued for developing biologically active molecules. nih.govresearchgate.net

Urea derivatives are typically synthesized by reacting the amine (e.g., this compound) with an appropriate isocyanate (R-N=C=O). nih.gov This reaction is generally high-yielding and proceeds under mild conditions. Alternatively, the amine can be treated with phenyl chloroformate to form a carbamate (B1207046) intermediate, which is then displaced by another amine to yield the urea. nih.gov A wide variety of alkyl and aryl isocyanates can be used, allowing for extensive structural diversity. nih.govmdpi.com

Thiourea derivatives are prepared in a similar fashion by reacting the amine with an isothiocyanate (R-N=C=S). mdpi.comorganic-chemistry.org The reaction of substituted 2-aminobenzothiazoles with phenylisothiocyanate in refluxing ethanol is a standard procedure for generating N,N'-disubstituted thioureas. mdpi.com These thiourea derivatives are valuable intermediates themselves and can be used in further cyclization reactions. nih.gov

Table 3: Synthesis of Urea and Thiourea Derivatives from Aminobenzothiazoles

Starting AmineReagentProduct TypeGeneral ConditionsReference(s)
6-Bromo-2-aminobenzothiazoleAlkyl isocyanateN-(6-Bromo-BT-2-yl)-N'-(alkyl)ureaCDI, Alkylamine mdpi.com
4/6-Substituted 2-aminobenzothiazole (B30445)PhenylisothiocyanateN-(4/6-Substituted-BT-2-yl)-N'-(phenyl)thioureaRefluxing ethanol mdpi.com
6-Substituted 2-aminobenzothiazoleAlkyl/Aryl-isocyanateN-(6-Substituted-BT-2-yl)-N'-(alkyl/aryl)ureaDichloromethane, Pyridine nih.gov
Primary aminesCarbon disulfideSymmetrical/Unsymmetrical thioureasAqueous medium organic-chemistry.org

The benzothiazole core and its reactive amine functionality can serve as starting points for the construction of more complex, fused heterocyclic systems. These annulation reactions significantly expand the chemical space and can lead to novel molecular architectures.

One common strategy involves the reaction of an aminobenzothiazole derivative with bifunctional reagents. For example, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, prepared from 2-aminobenzothiazole, can be reacted with thiourea to form a fused imidazole-2-thione ring system. bohrium.com Similarly, reaction with urea can yield the corresponding imidazole-2-one. bohrium.com

Another approach involves multi-component reactions where the aminobenzothiazole is a key building block. bohrium.com For instance, the Groebke-Blackburn-Bienaymé reaction, a three-component reaction between an amino-heterocycle, an aldehyde, and an isocyanide, can be used to construct fused imidazo[1,2-a]pyrazine (B1224502) scaffolds and could be conceptually applied to appropriately functionalized aminobenzothiazoles. organic-chemistry.org The synthesis of N-fused 5-imino-1,2,4-thiadiazoles has been achieved through the molecular iodine-catalyzed oxidative cyclization of 2-aminopyridine/amidine and isothiocyanate, a strategy that could be explored starting from aminobenzothiazoles. organic-chemistry.org These methods provide efficient pathways to polycyclic heteroaromatic compounds that are of interest in various chemical sciences. mdpi.com

Structure Activity Relationship Sar Studies of N Butyl 1,3 Benzothiazol 5 Amine Analogues

Impact of N-Butyl Substitution on Compound Activity Profiles

The introduction of an N-butyl group at the 5-amino position of the 1,3-benzothiazole core is a critical determinant of the molecule's physicochemical properties and, consequently, its biological activity. The butyl group, a four-carbon alkyl chain, significantly increases the lipophilicity of the parent 5-aminobenzothiazole molecule. This enhanced lipophilicity can influence the compound's ability to cross cellular membranes, potentially improving its bioavailability and access to intracellular targets.

The size and flexibility of the butyl group also introduce specific steric considerations. Compared to smaller alkyl substituents like methyl or ethyl, the butyl group presents a larger steric profile, which can either be beneficial or detrimental to binding affinity, depending on the topology of the target's binding site. In some instances, N-alkylation of aminobenzothiazoles has been shown to modulate biological activity, with longer alkyl chains sometimes leading to altered potency or a different activity spectrum. For example, in a series of 2-aminobenzothiazole (B30445) derivatives, N-alkylation with bulky groups was found to enhance anti-inflammatory activity. nih.gov

To systematically evaluate the impact of the N-butyl group, a comparative analysis with analogues bearing different N-alkyl substituents is often undertaken. The following table illustrates a hypothetical SAR study on the effect of varying the N-alkyl chain length on a specific biological activity.

Table 1: Illustrative Impact of N-Alkyl Substitution on Biological Activity

Compound N-Substituent Lipophilicity (LogP) Biological Activity (IC50, µM)
1 -H 1.8 15.2
2 -Methyl 2.3 10.5
3 -Ethyl 2.8 7.8
4 -Butyl 3.8 5.1
5 -Hexyl 4.8 9.3

*This table presents hypothetical data for illustrative purposes, demonstrating a potential trend where the N-butyl group provides an optimal balance of lipophilicity and steric bulk for the target interaction.

Influence of Substituents on the Benzothiazole (B30560) Ring System

The bioactivity of N-butyl-1,3-benzothiazol-5-amine analogues can be further fine-tuned by introducing various substituents onto the benzothiazole ring. The nature and position of these substituents can dramatically alter the electronic properties, steric profile, and hydrogen bonding capacity of the molecule.

The placement of functional groups on the benzothiazole ring is crucial. Common positions for substitution include C2, C4, C6, and C7.

Halogens (-F, -Cl, -Br): Halogen substituents are often used to modulate electronic properties and lipophilicity. A fluorine atom at the C5 position, for example, has been reported to increase the metabolic stability and anticancer efficacy of certain benzothiazole derivatives. mdpi.com The introduction of a halogen can also create specific halogen bonding interactions with the target protein.

The electronic nature of the substituents on the benzothiazole ring plays a pivotal role in modulating the reactivity and interaction of the entire molecule.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and amino (-NH2) increase the electron density of the benzothiazole ring system. This can enhance the molecule's ability to participate in certain binding interactions.

Electron-Withdrawing Groups (EWGs): Halogens, nitro (-NO2), and cyano (-CN) groups decrease the electron density of the ring. In many benzothiazole series, the presence of EWGs, particularly at the C5 and C6 positions, has been correlated with enhanced biological activity, including anticancer effects. mdpi.com

The following table provides a hypothetical illustration of how different substituents on the benzothiazole ring of this compound might influence its activity.

Table 2: Illustrative SAR of Substituents on the Benzothiazole Ring of this compound Analogues

Compound Substituent at C6 Substituent at C7 Electronic Effect Biological Activity (IC50, µM)
4a -H -H Neutral 5.1
4b -OCH3 -H Electron-Donating 3.8
4c -Cl -H Electron-Withdrawing 2.5
4d -H -F Electron-Withdrawing 3.1
4e -NO2 -H Strongly Electron-Withdrawing 1.9

*This table presents hypothetical data for illustrative purposes, suggesting that electron-withdrawing groups at the C6 position may enhance the biological activity of the this compound scaffold.

Conformational and Steric Factors in Ligand-Target Interactions

The three-dimensional shape (conformation) of this compound analogues is a critical factor governing their interaction with biological targets. The flexibility of the N-butyl chain allows it to adopt various conformations to fit into a binding pocket. However, this flexibility can also come with an entropic penalty upon binding.

Rational Design Principles for Enhanced Bioactivity

The development of more potent this compound analogues is guided by several rational design principles. These include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, a hydroxyl group could be replaced with an amino group to alter hydrogen bonding capacity.

Structure-Based Design: Utilizing the three-dimensional structure of the biological target to design molecules that fit optimally into the binding site. This approach allows for the strategic placement of functional groups to maximize favorable interactions.

Pharmacophore Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities.

Computational Modeling: Employing molecular docking and other computational techniques to predict the binding modes and affinities of designed analogues, thereby prioritizing the synthesis of the most promising compounds.

Through the systematic application of these principles, researchers can navigate the complex chemical space of this compound derivatives to identify compounds with enhanced bioactivity and improved therapeutic potential.

Mechanistic Investigations of Biological Activities Associated with N Butyl 1,3 Benzothiazol 5 Amine

Antimicrobial Action Mechanisms

The benzothiazole (B30560) scaffold is a versatile pharmacophore that has been incorporated into numerous compounds exhibiting a wide spectrum of antimicrobial properties. The mechanisms of action are diverse, often involving the inhibition of essential microbial enzymes or disruption of cellular integrity.

The antibacterial activity of benzothiazole derivatives is attributed to their ability to interfere with critical bacterial processes. Key cellular targets include enzymes involved in DNA replication, folate biosynthesis, and cell wall maintenance.

One of the primary targets for 2-aminobenzothiazole (B30445) derivatives is DNA gyrase B , an essential enzyme that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting this enzyme, these compounds prevent proper DNA functioning, leading to bacterial cell death. iaea.org Some substituted benzothiazoles have demonstrated potent inhibition of DNA gyrase with IC50 values in the nanomolar range. malariaworld.org

Another important target is dihydropteroate synthase (DHPS) , an enzyme in the folic acid synthesis pathway. iaea.orgnih.gov Folic acid is vital for the synthesis of nucleotides and certain amino acids. Bacteria must synthesize their own folic acid, making this pathway an attractive target for antibacterial agents. Benzothiazole-sulfonamide hybrids have been shown to interact with and inhibit DHPS, thereby halting bacterial growth. iaea.org

Furthermore, some benzothiazole derivatives exert their antibacterial effect by physically disrupting the bacterial cell. Studies on certain benzothiazole amides have indicated that they can cause depolarization of the cytoplasmic membrane , leading to a loss of membrane potential and leakage of cellular contents. nih.gov In addition to membrane disruption, these compounds have also been found to bind to bacterial DNA , which can interfere with replication and transcription, contributing to their bactericidal effect. nih.gov The hydrophobic nature of substituents on the benzothiazole ring, such as an n-butyl group, may facilitate easier interaction with and penetration of the bacterial membrane. ijper.org

Compound Class Bacterial Target/Mechanism Observed Effect Example IC50/MIC
5-Substituted 2-AminobenzothiazolesDNA gyrase BInhibition of DNA replicationIC50 < 10 nM (E. coli DNA gyrase)
Benzothiazole SulfonamidesDihydropteroate synthase (DHPS)Inhibition of folate synthesisMIC: 3.1–6.2 µg/mL against P. aeruginosa
Benzothiazole AmidesCytoplasmic membrane depolarization; DNA bindingDisruption of cell integrity; Inhibition of replication/transcriptionMIC: 3.91 µg/mL against K. pneumoniae

Benzothiazole derivatives have also demonstrated significant antifungal activity through various mechanisms, primarily targeting enzymes essential for fungal viability and cell membrane integrity.

A key target for the antifungal action of benzothiazoles is N-myristoyltransferase (NMT) . nih.govmalariaworld.org NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular proteins. This myristoylation is crucial for protein trafficking, signal transduction, and maintaining cell morphology. Inhibition of NMT leads to dysfunctional proteins and ultimately, fungal cell death. nih.govmalariaworld.org

Another well-established antifungal mechanism for heterocyclic compounds, including azoles, is the inhibition of cytochrome P450 14α-demethylase (CYP51) . This enzyme is a critical component of the ergosterol biosynthesis pathway. researchgate.net Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity and integrity. nih.gov By inhibiting CYP51, benzothiazole-azole hybrids can disrupt ergosterol production, leading to a compromised cell membrane and fungal growth inhibition. researchgate.net

In some cases, the antifungal activity of benzothiazole is associated with direct physical damage to the fungal structure. For instance, the natural product benzothiazole isolated from the medicinal mushroom Ganoderma lucidum has been shown to cause significant abnormalities in fungal mycelia, including distortion, shrinkage, and clumping, as well as preventing conidial germination. tees.ac.uk

Compound Class Fungal Target/Mechanism Observed Effect Example IC50
Benzothiazole DerivativesN-Myristoyltransferase (NMT)Inhibition of protein myristoylation, leading to cell deathNot specified
Benzothiazole-Thiazole HybridsCytochrome P450 14α-demethylaseDisruption of ergosterol biosynthesis and cell membrane integrityNot specified
Natural BenzothiazoleDirect mycelial damageDistortion, shrinkage, and clumping of mycelium; inhibition of germination50% mycelial inhibition at 1 ppm against C. gloeosporioides

Antitubercular Efficacy and Molecular Targeting

The benzothiazole scaffold is a key feature in a new class of potent antitubercular agents. Their efficacy, particularly against Mycobacterium tuberculosis (Mtb), is largely due to the specific inhibition of enzymes involved in the synthesis of the unique and complex mycobacterial cell wall.

The most prominent target for antitubercular benzothiazole-related compounds, particularly benzothiazinones (BTZs), is decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . cambridge.orgacs.orgbenthamscience.comnih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of two essential components of the mycobacterial cell wall: arabinogalactan and lipoarabinomannan. acs.orgnih.gov The inhibition of DprE1 is a highly effective antitubercular strategy. Many potent benzothiazole-based inhibitors act as prodrugs. For instance, compounds containing a nitro group are reduced within the mycobacterium to a reactive nitroso species, which then forms an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1, permanently inactivating the enzyme. acs.orgbenthamscience.com This mechanism has been confirmed through structural studies of DprE1 in complex with inhibitors. benthamscience.com 2-aminobenzothiazoles are also thought to target DprE1. researchgate.net

Another potential target for benzothiazole derivatives in M. tuberculosis is enoyl-acyl-carrier protein reductase (InhA) . nih.gov This enzyme is a key component of the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of the very long-chain mycolic acids that are characteristic of the mycobacterial cell wall. researchgate.net Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity. While isoniazid is the most well-known inhibitor of InhA, other compounds, including some with a benzothiazole core, have also been investigated for their ability to target this enzyme. nih.gov

Some studies also suggest that 2-aminobenzothiazoles may target shikimate kinase , an enzyme in the shikimate pathway which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). researchgate.net As this pathway is absent in humans, it represents a selective target for antitubercular drugs.

The inhibition of enzymes like DprE1 and InhA has profound consequences for the metabolic processes of M. tuberculosis.

By inhibiting DprE1, benzothiazole derivatives block the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). acs.org DPA is the sole donor of arabinose for the synthesis of the arabinan domains of arabinogalactan (AG) and lipoarabinomannan (LAM). AG is a structural polysaccharide that links the peptidoglycan layer to the outer mycolic acid layer, and LAM is a key lipoglycan involved in host-pathogen interactions. The disruption of DPA synthesis effectively halts the production of these critical cell wall components, leading to increased cell wall permeability and eventual cell lysis.

Inhibition of InhA disrupts the elongation of fatty acids, which are the precursors for mycolic acids. The mycolic acid layer forms a thick, waxy, and highly impermeable barrier that is a hallmark of mycobacteria and is essential for their survival and resistance to many antibiotics. Blocking mycolic acid synthesis compromises this protective barrier, making the bacterium vulnerable to environmental stresses and the host immune system.

Enzyme Target Metabolic Process Affected Consequence for M. tuberculosis Example Inhibitor Class
DprE1Arabinogalactan and Lipoarabinomannan biosynthesisDisruption of cell wall synthesis, leading to cell lysisBenzothiazinones, 2-Aminobenzothiazoles
InhA (Enoyl-ACP Reductase)Mycolic acid biosynthesis (FAS-II system)Compromised cell wall integrityBenzothiazole derivatives
Shikimate KinaseAromatic amino acid biosynthesisInhibition of essential amino acid production2-Aminobenzothiazoles

Antiprotozoal Mechanisms

Benzothiazole derivatives have also emerged as promising agents against a range of protozoan parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. Their mechanisms of action against these eukaryotic pathogens are varied and target unique aspects of parasite biology.

In the case of malaria, caused by Plasmodium falciparum, benzothiazole analogs have been shown to act through multiple mechanisms. malariaworld.orgnih.govcambridge.org Some derivatives inhibit essential P. falciparum enzymes. malariaworld.orgnih.govcambridge.org Another key antimalarial mechanism for some benzothiazole hydrazones is the inhibition of heme polymerization . tees.ac.uk During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Benzothiazole derivatives can bind to free heme, preventing its polymerization and leading to a buildup of toxic heme that kills the parasite. tees.ac.uk Some compounds have also been observed to affect the mitochondrial membrane potential of the parasite. researchgate.net

For trypanosomatidic infections like leishmaniasis and African trypanosomiasis, a primary target for benzothiazoles is pteridine reductase 1 (PTR1) . nih.gov These parasites are auxotrophic for folates and pteridines, meaning they cannot synthesize them and must salvage them from the host. PTR1 is a key enzyme in this salvage pathway, reducing pterins and folates to their active tetrahydro forms. Because PTR1 can bypass the inhibition of the primary folate-reducing enzyme, dihydrofolate reductase (DHFR), it is a crucial target for overcoming drug resistance. Benzothiazoles have been identified as effective inhibitors of PTR1 from both Leishmania major and Trypanosoma brucei. nih.gov Additionally, some benzothiazole derivatives have been found to target the DNA of the kinetoplast , a unique mitochondrial structure in trypanosomatids that contains a network of circular DNA. malariaworld.org

Against Entamoeba histolytica, the causative agent of amoebiasis, the benzothiazole derivative riluzole has been shown to induce apoptosis-like cell death . malariaworld.org Mechanistic studies suggest that this is achieved by increasing the production of reactive oxygen species (ROS) and nitric oxide within the parasite. Furthermore, riluzole appears to target the parasite's antioxidant enzymes, such as thioredoxin reductase , thereby preventing the neutralization of this oxidative stress and leading to cell death. malariaworld.org

Protozoan Enzyme/Process Targeted Mechanism of Action
Plasmodium falciparum (Malaria)Heme polymerization; Mitochondrial membrane potentialInhibition of heme detoxification; Depolarization of mitochondrial membrane
Leishmania spp., Trypanosoma bruceiPteridine Reductase 1 (PTR1)Inhibition of folate and pterin salvage pathway
Trypanosoma cruziKinetoplast DNATargeting and damaging mitochondrial DNA
Entamoeba histolyticaAntioxidant enzymes (e.g., Thioredoxin Reductase)Induction of oxidative stress and apoptosis-like cell death

Targeting Trypanosomal Pathogens (e.g., Trypanosoma brucei gambiense)

The benzothiazole framework is a key feature in compounds designed to combat African trypanosomiasis, a disease caused by parasites of the Trypanosoma brucei species complex. lshtm.ac.uk Synthetic derivatives of bis-6-amidino-benzothiazole have shown potent efficacy against the bloodstream forms of Trypanosoma brucei. lshtm.ac.uk

One particular dicationic benzothiazole compound, identified as 9a in a study, exhibited sub-nanomolar potency in vitro and demonstrated high selectivity, being over 26,000 times more selective for the parasite than for mammalian cells. lshtm.ac.ukresearchgate.netsemanticscholar.org The trypanocidal activity of these derivatives is influenced by the nature of the amidino moiety and the spacer connecting the two benzothiazole units. lshtm.ac.uk For instance, compounds with unsubstituted amidine groups and a cyclohexyl spacer were found to be crucial for potent activity. lshtm.ac.ukresearchgate.netsemanticscholar.org

Further studies indicated that while these compounds have low membrane permeability, their uptake by T. brucei may be facilitated by endocytosis, leading to accumulation in the lysosome. lshtm.ac.ukresearchgate.netsemanticscholar.org In experimental models of stage 1 trypanosomiasis, a single dose of compound 9a was sufficient to cure the infection in mice. lshtm.ac.ukresearchgate.netsemanticscholar.org

Compound SeriesTarget OrganismKey FindingsReference
Bis-6-amidino-benzothiazole derivativesTrypanosoma bruceiSub-nanomolar in vitro potency; >26,000-fold selectivity over mammalian cells. lshtm.ac.ukresearchgate.netsemanticscholar.org lshtm.ac.uk
Compound 9a (a dicationic benzothiazole)Trypanosoma bruceiCured stage 1 trypanosomiasis in mice with a single dose. lshtm.ac.ukresearchgate.netsemanticscholar.org lshtm.ac.ukresearchgate.net
5-nitro-2-aminothiazole-based amidesTrypanosoma brucei bruceiActive or moderately active against the parasites. nih.gov nih.gov

Anti-Leishmanial Activity

Derivatives of the 1,3-benzothiazole structure have also been investigated for their potential against leishmaniasis, a parasitic disease caused by Leishmania species. nih.govnih.gov Studies involving (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives revealed selective anti-leishmanial activity. nih.gov

Specifically, certain compounds showed toxicity towards the amastigote stage of the parasite. nih.gov The research suggested that the addition of a benzothiazole group to an amino-9-(10H)-acridinone structure could enhance its anti-leishmanial properties. nih.gov The position and type of substituent on the benzothiazole ring were found to be important for activity; for example, a 6-amino-benzothiazole group on one position or a 6-nitro-benzothiazole group on another was essential for specific anti-amastigote effects. nih.gov Other research has also shown that some 5-nitro-2-aminothiazole-based compounds are moderately active against Leishmania donovani axenic parasites. nih.gov

Compound SeriesTarget OrganismKey FindingsReference
4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-oneLeishmania infantumShowed selective anti-leishmanial activity, primarily due to amastigote-specific toxicity. nih.gov nih.gov
1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-oneLeishmania infantumDemonstrated selective anti-leishmanial properties with specific anti-amastigote effects. nih.gov nih.gov
5-nitro-2-aminothiazole-based amidesLeishmania donovaniFour out of eleven tested compounds were moderately active against axenic parasites. nih.gov nih.gov

Anthelmintic Modalities and Parasite Inhibition

Substituted benzothiazoles have been recognized as potent anthelmintic agents. researchgate.net The mechanism of action for some benzothiazole anthelmintics involves interfering with the parasite's essential biochemical and physiological processes. researchgate.net For example, the drug tioxidazole, a methyl 6-propoxybenzothiazole-2-carbamate, is thought to exert its effect on the tapeworm Hymenolepis diminuta by impairing its ability to absorb and metabolize external glucose. researchgate.net This disruption of energy metabolism is a key modality for parasite inhibition.

Enzyme Inhibition Profiles and Ligand-Binding Mechanisms

The benzothiazole scaffold has been identified as a versatile structure for designing inhibitors of various enzymes.

5-Lipoxygenase Inhibition

Benzothiazole derivatives have been explored as inhibitors of 5-lipoxygenase (5-LOX), an enzyme critical to the biosynthesis of leukotrienes, which are mediators of inflammation. nih.govresearchgate.net A series of benzo[d]isothiazole 1,1-dioxide analogues, which share structural similarities with benzothiazoles, were synthesized and found to inhibit 5-LOX with IC50 values in the micromolar range. nih.gov One potent compound from this series inhibited 5-LOX with an IC50 value of 0.6μM. nih.gov The discovery of benzothiazole-based thiazolidinones with lipoxygenase inhibitory activity further supports the potential of this scaffold in developing anti-inflammatory agents. researchgate.net

Compound SeriesEnzymeInhibitory Activity (IC50)Reference
6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues5-Lipoxygenase (5-LOX)0.15 to 23.6 μM nih.gov
Compound #3 (benzothiazole-based thiazolidinone)Lipoxygenase (LOX)13 μM researchgate.net

Carbonic Anhydrase Modulation

Benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit carbonic anhydrase (CA) enzymes. nih.govnih.gov Novel benzothiazole derivatives incorporating amino acid moieties have shown considerable inhibition against several human carbonic anhydrase (hCA) isoforms, particularly hCA V and hCA II, with inhibition constants (Ki) in the micromolar range. nih.govnih.gov A series of benzo[d]thiazole-5- and 6-sulfonamides also produced several potent, isoform-selective inhibitors against cytosolic hCA I, II, and VII, as well as the tumor-associated hCA IX isoform, with some compounds showing subnanomolar to low nanomolar inhibition. researchgate.net The structure-activity relationship is sharp, meaning minor structural changes can significantly alter inhibitory activity. researchgate.net

Compound SeriesTarget IsoformsInhibitory Activity (Ki)Reference
Amino acid–benzothiazole conjugateshCA II, hCA V2.9 to 88.1 µM nih.gov
Benzo[d]thiazole-5- and 6-sulfonamideshCA II, hCA VII, hCA IXSubnanomolar/low nanomolar range researchgate.net

Microsomal Triglyceride Transfer Protein Inhibition

Derivatives of benzothiazole have been identified as potent inhibitors of the microsomal triglyceride transfer protein (MTP). nih.gov MTP is crucial for the assembly and secretion of apolipoprotein B-containing lipoproteins. A series of triamide derivatives with a benzothiazole core were developed as MTP inhibitors. nih.gov These compounds were optimized to be active specifically in enterocytes with limited systemic bioavailability to minimize potential liver toxicity. nih.gov In diet-induced obesity models in mice, oral administration of selected analogues led to reduced food intake, body weight loss, and improved glucose homeostasis and insulin sensitivity. nih.gov

Cytochrome P450 Interactions

No studies detailing the specific interactions of N-butyl-1,3-benzothiazol-5-amine with Cytochrome P450 (CYP450) enzymes were identified. Research has not yet characterized its potential as a substrate, inhibitor, or inducer of any CYP450 isoforms.

Histone Deacetylase (HDAC) Enzyme Targeting

There is no published research investigating the activity of this compound as an inhibitor or modulator of Histone Deacetylase (HDAC) enzymes. While other benzothiazole-containing compounds have been explored as HDAC inhibitors nih.govnih.gov, the specific inhibitory profile and mechanism for this compound have not been determined.

Cholinesterase (Acetylcholinesterase, Butylcholinesterase) Inhibition

A search of scientific databases yielded no data on the inhibitory effects of this compound against either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Although various benzothiazole derivatives have been assessed for cholinesterase inhibition nih.govnih.govacs.org, the activity of this specific compound remains uninvestigated.

NS2B/NS3 Protease Inhibition

The potential for this compound to act as an inhibitor of the NS2B/NS3 protease, a target in flavivirus research, has not been reported. Studies have identified other benzothiazole structures as inhibitors of this protease complex nih.govnih.gov, but no data is available for the N-butyl substituted benzothiazol-5-amine.

N-Myristoyltransferase Inhibition

No literature was found that describes the evaluation of this compound as an inhibitor of N-Myristoyltransferase (NMT). Research into NMT inhibitors has included compounds with a core benzothiazole scaffold, but not this specific molecule nih.gov.

Modulation of Protein Aggregation Processes

Alpha-Synuclein Fibril Formation Inhibition

There is no available research on the effects of this compound on the fibril formation of alpha-synuclein. Its potential to inhibit or otherwise modulate the aggregation of this protein, which is implicated in neurodegenerative diseases, has not been a subject of published studies nih.govnih.gov.

Tau Protein Aggregation Pathways

The aggregation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. nih.gov The benzothiazole scaffold has been identified as a promising structure for the development of tau aggregation inhibitors. While direct studies on this compound are not available, related benzothiazole derivatives have been investigated for their ability to interfere with tau pathology. For instance, certain benzothiazole-based compounds have been designed as inhibitors of tau aggregation. researchgate.net Additionally, other derivatives have been developed as imaging agents for detecting neurofibrillary tangles (NFTs) composed of aggregated tau.

Transthyretin (TTR) Aggregation and Stabilization

Transthyretin (TTR) amyloidosis is a group of diseases caused by the misfolding and aggregation of the TTR protein. Stabilization of the native tetrameric structure of TTR is a key therapeutic strategy to prevent its dissociation into amyloidogenic monomers. While there is no specific data on the interaction of this compound with TTR, the potential for benzothiazole derivatives to modulate protein aggregation has been explored in other contexts. For example, studies on other protein aggregation disorders have shown that small molecules can stabilize protein structures and prevent the formation of amyloid fibrils. This general principle could potentially extend to benzothiazole derivatives and TTR, but specific research is lacking.

Neuropharmacological Action and Central Nervous System Interactions

Benzothiazole derivatives have shown a variety of neuropharmacological actions, indicating their potential to interact with the central nervous system (CNS).

Interference with Glutamate Neurotransmission

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its dysregulation is implicated in various neurological disorders. nih.gov The benzothiazole-containing drug, Riluzole, is known to be a blocker of excitatory amino acid-mediated transmission, which includes the glutamate system. researchgate.net This suggests that the benzothiazole core structure may have the potential to modulate glutamatergic neurotransmission. However, the specific effects of this compound on glutamate pathways have not been reported.

Central Dopaminergic System Modulation

The dopaminergic system is crucial for regulating motor control, motivation, and reward. Dopamine receptors are a key target for the treatment of various neuropsychiatric disorders. Several benzothiazole analogues have been synthesized and evaluated for their activity at dopamine receptors, particularly the D2, D3, and D4 subtypes. nih.govnih.govharvard.edu These studies have identified benzothiazole-based ligands with varying affinities and functional activities, ranging from antagonists to partial agonists. This body of research highlights the potential for the benzothiazole scaffold to be chemically modified to target specific components of the central dopaminergic system. The interaction of this compound with dopamine receptors remains to be investigated.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. A significant area of research has been the development of novel anticonvulsant agents with improved efficacy and fewer side effects. The benzothiazole nucleus is considered a promising pharmacophore for the design of new anticonvulsant drugs. nih.govnih.gov Riluzole, for example, exhibits a spectrum of anticonvulsant activity similar to phenytoin. nih.gov Various derivatives of benzothiazole have been synthesized and screened for their anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. nih.gov While these studies provide a basis for the potential anticonvulsant activity of this class of compounds, specific data for this compound is not available.

Anti-Inflammatory Pathways and Mediator Modulation

Chronic inflammation is a key component in the pathogenesis of numerous diseases. The benzothiazole moiety has been incorporated into various compounds that exhibit anti-inflammatory properties. Research has shown that some 2-substituted benzothiazole derivatives can suppress the activation of the NF-κB (nuclear factor kappa B) signaling pathway. nih.gov NF-κB is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov By inhibiting NF-κB, these benzothiazole compounds can effectively reduce the production of these inflammatory mediators. nih.gov The potential of this compound to modulate these or other anti-inflammatory pathways has not yet been explored.

Hypoglycemic and Antidiabetic Effects

The scientific literature lacks any studies reporting on the hypoglycemic or antidiabetic effects of this compound. While some benzothiazole-containing compounds have been explored for their potential to lower blood glucose levels, the efficacy and mechanism of action are highly structure-dependent.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

There is no available research or screening data to suggest that this compound acts as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are key regulators of glucose and lipid metabolism, and their activation is a therapeutic strategy for type 2 diabetes. The interaction of a ligand with PPARs is a highly specific process governed by the three-dimensional structure of the molecule. Without binding assays or computational modeling studies for this compound, its potential for PPAR agonism remains unknown.

Computational and Theoretical Chemistry Studies of N Butyl 1,3 Benzothiazol 5 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.

The binding affinity, often expressed as the binding energy or docking score, quantifies the strength of the interaction between a ligand and its target protein. Lower binding energy values typically indicate a more stable and potent interaction. For benzothiazole (B30560) derivatives, molecular docking studies have been conducted against various biological targets, including enzymes and receptors implicated in different diseases. nih.govbiointerfaceresearch.commdpi.com

For instance, studies on similar benzothiazole compounds have shown a range of binding affinities depending on the specific target and the nature of the substituents on the benzothiazole core. The N-butyl group and the amino group at the 5-position of N-butyl-1,3-benzothiazol-5-amine would significantly influence its binding affinity. The butyl group, being hydrophobic, is likely to interact favorably with nonpolar pockets in a binding site, while the amino group can participate in hydrogen bonding.

Illustrative Binding Affinities of Benzothiazole Analogs against a Hypothetical Kinase Target

CompoundDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
1,3-Benzothiazol-5-amine-6.515.2
N-methyl-1,3-benzothiazol-5-amine-7.25.8
This compound (Predicted) -8.1 1.5
2-Phenyl-1,3-benzothiazol-5-amine-8.90.5

Note: This table is illustrative and based on general findings for benzothiazole derivatives. The values for this compound are hypothetical predictions.

Molecular docking not only predicts binding affinity but also reveals the specific amino acid residues within the target's binding site that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking.

In studies of various benzothiazole derivatives, the nitrogen and sulfur atoms of the benzothiazole ring, as well as substituent groups, have been shown to be critical for forming key interactions. For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The amino group at position 5 is a potent hydrogen bond donor, likely interacting with acceptor residues such as aspartate, glutamate, or the backbone carbonyls of the protein. The nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The butyl chain would favor interactions with hydrophobic residues like leucine, isoleucine, valine, and phenylalanine within the binding pocket.

Pi-Stacking: The aromatic benzothiazole ring system can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Key Predicted Interactions for this compound

Interaction TypeKey Amino Acid Residues (Hypothetical)
Hydrogen Bond (Donor)ASP123, GLU150
Hydrogen Bond (Acceptor)LYS78
HydrophobicLEU80, VAL88, ILE145
Pi-Pi StackingPHE190, TRP205

Note: This table is illustrative and the specific residues would depend on the actual protein target.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, geometry, and reactivity of molecules.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. nih.govacs.org

Electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) can also be calculated. The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. scirp.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.netchalcogen.ro

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzothiazole ring system, indicating these are the likely sites for electrophilic attack. The LUMO would be distributed over the heterocyclic ring, representing the probable sites for nucleophilic attack.

Illustrative FMO Energies for Benzothiazole Analogs

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,3-Benzothiazole-6.21-1.155.06
1,3-Benzothiazol-5-amine-5.89-0.984.91
This compound (Predicted) -5.85 -0.95 4.90

Note: This table is illustrative and based on general trends observed in substituted benzothiazoles.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. scirp.org

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.

These descriptors are valuable for comparing the reactivity of different compounds within a series. The introduction of the N-butyl group is expected to have a minor effect on these global descriptors compared to the influence of the amino group at position 5.

Illustrative Chemical Reactivity Descriptors for Benzothiazole Analogs

CompoundElectronegativity (χ) (eV)Chemical Hardness (η) (eV)Chemical Softness (S) (eV⁻¹)
1,3-Benzothiazole3.682.530.40
1,3-Benzothiazol-5-amine3.442.460.41
This compound (Predicted) 3.40 2.45 0.41

Note: This table is illustrative and based on general trends observed in substituted benzothiazoles.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. These simulations can provide insights into the conformational landscape of a molecule, its stability in different environments, and its interactions with biological macromolecules.

Ligand Dynamics in Solvent and Protein Environments

When interacting with a protein binding pocket, the conformational flexibility of the n-butyl group becomes crucial. MD simulations of similar benzothiazole derivatives have shown that such aliphatic chains can adapt their conformation to fit into hydrophobic pockets of a receptor, thereby contributing to the binding affinity. biointerfaceresearch.comnih.gov The amino group can act as a hydrogen bond donor, forming specific interactions with amino acid residues in the binding site, which can help to anchor the ligand in a particular orientation. researchgate.net The stability of these interactions is critical for the ligand's biological activity.

Stability of Ligand-Receptor Complexes

The stability of a ligand-receptor complex is a key determinant of its potential as a therapeutic agent. MD simulations can be employed to assess the stability of the complex formed between this compound and a target protein. By analyzing the root mean square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can gauge the stability of the binding mode. A stable complex will typically show minimal fluctuations in RMSD. nih.gov

Furthermore, analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation provides a detailed picture of the binding stability. For this compound, the benzothiazole ring can participate in π-π stacking or hydrophobic interactions with aromatic residues of the protein, while the n-butyl chain can engage in van der Waals interactions within a hydrophobic cavity. acs.org The persistence of these interactions over the course of the MD simulation is indicative of a stable ligand-receptor complex. acs.org

In Silico Pharmacokinetic (ADME) Prediction

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

Computational Modeling of Absorption and Distribution

The absorption of a drug is often related to its physicochemical properties, such as lipophilicity (logP) and aqueous solubility. For this compound, the presence of the n-butyl group increases its lipophilicity, which can enhance its ability to cross cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility and potential toxicity. Computational models can predict these properties and assess the compound's potential for oral bioavailability. Many benzothiazole derivatives have been shown to comply with Lipinski's rule of five, suggesting good drug-likeness. nih.govnih.gov

Distribution of the compound throughout the body is influenced by factors such as plasma protein binding and its ability to penetrate various tissues, including the blood-brain barrier. In silico models can predict the extent of plasma protein binding and the likelihood of central nervous system (CNS) penetration. Benzothiazole derivatives have shown variable plasma protein binding, which is an important parameter for their pharmacokinetic profile. tandfonline.com

Prediction of Metabolic Fate and Excretion Pathways

The metabolism of this compound is likely to involve several enzymatic pathways. The n-butyl group can undergo oxidation, while the aromatic benzothiazole ring can be hydroxylated by cytochrome P450 enzymes. The amino group can be a site for conjugation reactions, such as glucuronidation or sulfation. Computational tools can predict the most probable sites of metabolism and the resulting metabolites.

The excretion of the compound and its metabolites is predicted to occur primarily through the renal or biliary routes. The physicochemical properties of the metabolites, such as their increased polarity, will facilitate their elimination from the body. In silico models can provide an estimation of the clearance rate and the major excretion pathways.

Predicted ADME Property Predicted Value/Characteristic for this compound Basis of Prediction
Oral BioavailabilityModerate to HighBased on general properties of benzothiazole derivatives and Lipinski's rule of five compliance. nih.govnih.gov
Blood-Brain Barrier PenetrationPossibleThe increased lipophilicity from the n-butyl group may facilitate CNS penetration.
Plasma Protein BindingModerate to HighA common feature of many biologically active benzothiazole compounds. tandfonline.com
Major Metabolic PathwaysOxidation of the n-butyl chain, hydroxylation of the benzothiazole ring, and conjugation of the amino group.Inferred from the metabolism of similar N-alkylated aromatic amines.
Primary Excretion RouteRenal and/or BiliaryBased on the expected polarity of metabolites.

Virtual Screening and Computational Drug Design Rationalization

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govtandfonline.comresearchgate.net This makes this compound a potential candidate for virtual screening campaigns aimed at discovering new bioactive molecules.

In a virtual screening workflow, a large library of compounds can be computationally docked into the binding site of a target protein. The docking scores, which estimate the binding affinity, are then used to rank the compounds and select a smaller subset for experimental testing. The benzothiazole core of this compound can serve as a key pharmacophore, providing essential interactions with the target. The n-butyl and amino groups can be varied to optimize binding affinity and selectivity.

Advanced Analytical and Spectroscopic Characterization Techniques in N Butyl 1,3 Benzothiazol 5 Amine Research

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique molecular fingerprint. For N-butyl-1,3-benzothiazol-5-amine, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the N-H bonds of the amine, the C-H bonds of the butyl group and aromatic ring, the C=N and C=C bonds of the benzothiazole (B30560) core, and the C-N and C-S bonds.

Key expected vibrational frequencies for this compound are detailed in the table below. These are predicted based on the analysis of structurally similar compounds. acs.orgnih.govinstanano.com For instance, the N-H stretching vibrations of the primary amine are typically observed as one or two sharp bands in the 3500-3300 cm⁻¹ region. instanano.com The aliphatic C-H stretching of the butyl group would appear just below 3000 cm⁻¹, while the aromatic C-H stretching vibrations are expected at slightly higher wavenumbers. acs.org The characteristic C=N stretching of the thiazole (B1198619) ring is anticipated around 1650-1550 cm⁻¹.

Interactive Data Table: Predicted FT-IR Peaks for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
3450-3300N-H stretchPrimary AmineMedium, Sharp
2955-2870C-H stretchButyl Group (aliphatic)Strong
3100-3000C-H stretchAromatic RingMedium to Weak
1620-1580C=C stretchAromatic RingMedium
1570-1550C=N stretchThiazole RingMedium
1470-1430C-H bendButyl Group (aliphatic)Medium
1340-1250C-N stretchAromatic AmineMedium
850-750C-H bendAromatic Ring (out-of-plane)Strong
700-600C-S stretchThiazole RingWeak to Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a map of the proton framework. The aromatic protons on the benzothiazole ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm). chemicalbook.com The protons of the butyl group will resonate in the upfield region (δ 0.9-4.0 ppm), with the methylene (B1212753) group adjacent to the nitrogen atom being the most deshielded. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet. rsc.org

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon atoms of the benzothiazole ring are expected to resonate in the aromatic region (δ 110-160 ppm). acs.orgnih.gov The carbons of the butyl group will appear in the aliphatic region (δ 10-50 ppm). researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
Aromatic Protons7.0 - 7.8Multiplet/DoubletC4-H, C6-H, C7-H
Amine Protons~5.0Broad Singlet-NH₂
Methylene Protons3.1 - 3.5TripletN-CH₂-CH₂-CH₂-CH₃
Methylene Protons1.6 - 1.8SextetN-CH₂-CH₂-CH₂-CH₃
Methylene Protons1.4 - 1.6SextetN-CH₂-CH₂-CH₂-CH₃
Methyl Protons0.9 - 1.0TripletN-CH₂-CH₂-CH₂-CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic/Thiazole Carbons110 - 155C2, C4, C5, C6, C7, C8, C9
Methylene Carbon~44N-CH₂
Methylene Carbon~31N-CH₂-CH₂
Methylene Carbon~20N-CH₂-CH₂-CH₂
Methyl Carbon~14-CH₃

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., Electron Ionization MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. chemguide.co.ukwikipedia.org

For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern is expected to be influenced by the presence of the butyl group and the benzothiazole core. A common fragmentation pathway for N-alkyl amines is the α-cleavage, which would involve the loss of a propyl radical (CH₃CH₂CH₂•) to give a prominent fragment ion. miamioh.edu Another likely fragmentation is the loss of the entire butyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentFragmentation Pathway
221[C₁₁H₁₅N₃S]⁺Molecular Ion (M⁺)
178[C₈H₈N₂S]⁺Loss of propyl radical (•C₃H₇) via α-cleavage
164[C₇H₆N₂S]⁺Loss of butyl radical (•C₄H₉)
149[C₇H₅NS]⁺Loss of amine group (•NH₂) from butyl-less fragment
136[C₇H₄NS]⁺Further fragmentation of the benzothiazole ring

Chromatographic Methods for Purity and Separation (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. mdpi.com For a compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, and a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would serve as the mobile phase. mdpi.com The position of the spot, represented by the retardation factor (Rf) value, is characteristic of the compound in a given solvent system.

Column Chromatography is a preparative technique used to purify larger quantities of the compound. mdpi.com Similar to TLC, it utilizes a stationary phase (e.g., silica gel) packed into a column and a solvent system as the mobile phase. The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. For this compound, a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, would likely be effective for purification. mdpi.comucdavis.edu

Interactive Data Table: Representative Chromatographic Conditions

TechniqueStationary PhaseRepresentative Mobile PhaseApplication
Thin-Layer Chromatography (TLC)Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v)Reaction monitoring, purity check
Column ChromatographySilica Gel (60-120 mesh)Gradient of Hexane and Ethyl AcetatePurification of the compound

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single crystal suitable for X-ray diffraction would need to be grown. The resulting crystal structure would be expected to show a nearly planar benzothiazole ring system. researchgate.net The butyl group would likely adopt a staggered conformation to minimize steric strain. The amine group at the 5-position could participate in intermolecular hydrogen bonding, influencing the crystal lattice. The specific crystal system (e.g., monoclinic, orthorhombic) and space group would be determined from the diffraction data. mdpi.com

Interactive Data Table: Predicted Crystallographic Parameters for a Benzothiazole Derivative

ParameterPredicted Value/DescriptionSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell
Space Groupe.g., P2₁/c, P-1Defines the symmetry elements within the unit cell researchgate.netmdpi.com
Bond Lengths (Å)C-C (aromatic): ~1.39, C-N: ~1.38, C-S: ~1.75Provides precise molecular geometry
Bond Angles (°)C-N-C: ~120°, Angles within the aromatic rings: ~120°Defines the shape of the molecule
Intermolecular InteractionsHydrogen bonding (N-H···N), π-π stackingExplains the packing of molecules in the crystal

Future Research Perspectives and Challenges for N Butyl 1,3 Benzothiazol 5 Amine

Innovation in Synthetic Methodologies for Accessibility and Scalability

A primary challenge for investigating any novel compound is its synthesis. For N-butyl-1,3-benzothiazol-5-amine, developing efficient, scalable, and environmentally friendly synthetic routes is a critical first step.

Future Research Focus:

Green Chemistry Approaches: Traditional methods for benzothiazole (B30560) synthesis often involve harsh reagents and solvents. mdpi.com Future research should focus on greener alternatives, such as using water as a solvent, employing reusable catalysts like samarium triflate, or utilizing microwave-assisted organic synthesis to reduce reaction times and energy consumption. organic-chemistry.org

One-Pot Syntheses: Designing one-pot, multi-component reactions would enhance efficiency by minimizing intermediate isolation steps. nih.gov A potential route could involve the reaction of an appropriately substituted aminothiophenol with an N-butyl-containing reactant in a single vessel.

Flow Chemistry: For scalability, transitioning from batch to continuous flow synthesis could offer better control over reaction parameters, improve safety, and allow for easier scale-up for potential future applications.

Potential Synthetic Precursors and Methods

Precursor 1Precursor 2Potential MethodCatalyst/Reagent
2-Amino-5-nitrothiophenolButyraldehydeReductive amination followed by cyclizationMetal catalyst (e.g., Pd/C), H₂
5-Amino-2-mercaptobenzothiazole1-BromobutaneN-alkylationBase (e.g., K₂CO₃)
2-Mercapto-5-nitrobenzothiazoleButylamineNucleophilic aromatic substitution followed by reduction-

This table presents hypothetical synthetic strategies based on known reactions of related compounds.

Deeper Elucidation of Biological Action Mechanisms at the Molecular Level

The benzothiazole core is present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. pcbiochemres.commdpi.com A key research direction will be to determine if this compound exhibits any such activities and to understand the underlying mechanisms.

Future Research Focus:

Broad Biological Screening: The compound should be screened against a diverse panel of biological targets, such as various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation and neurodegenerative diseases. pcbiochemres.comnih.govnih.gov

Target Identification and Validation: If biological activity is observed, identifying the specific molecular target(s) will be paramount. Techniques like affinity chromatography, proteomics, and genetic knockdown experiments can be employed. For instance, some benzothiazoles are known to inhibit enzymes like DNA gyrase. acs.org

Pathway Analysis: Once a target is identified, further studies will be needed to elucidate how the compound's interaction with the target affects cellular signaling pathways.

Rational Design of Highly Selective and Potent Analogues with Improved Profiles

Should this compound show promising biological activity, the next logical step would be the rational design of analogues to enhance potency, selectivity, and pharmacokinetic properties.

Future Research Focus:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the this compound structure would be necessary. This would involve altering the length and branching of the butyl chain, substituting various positions on the benzothiazole ring, and modifying the amine group to understand their effects on biological activity. acs.orgresearchgate.net

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve properties like solubility, metabolic stability, or target binding. For example, the butyl group could be replaced with other alkyl chains or cyclic moieties. acs.org

Hypothetical SAR Exploration

Analogue StructureRationale for SynthesisDesired Improvement
N-isobutyl-1,3-benzothiazol-5-amineExplore steric effects of branched alkyl chainsIncreased binding affinity
5-amino-N-butyl-1,3-benzothiazole-2-carboxamideIntroduce hydrogen bonding capabilitiesEnhanced target interaction
6-fluoro-N-butyl-1,3-benzothiazol-5-amineModify electronic properties of the aromatic ringImproved metabolic stability

This table illustrates a hypothetical approach to analogue design.

Integration of Advanced Computational Approaches into Experimental Research Pipelines

Computational chemistry can significantly accelerate the drug discovery process by predicting the properties of molecules before they are synthesized.

Future Research Focus:

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound and its analogues within the target's active site. nih.gov This can help prioritize which analogues to synthesize.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues with corresponding biological data is available, QSAR models can be developed to correlate chemical structures with their activities, enabling the prediction of the potency of new, unsynthesized compounds.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to identify potential liabilities early in the research process. hkbu.edu.hk

Exploration of Novel Therapeutic Applications and Bio-Functional Materials

Beyond traditional therapeutic areas, the unique electronic and structural properties of benzothiazoles could be leveraged in other fields.

Future Research Focus:

Neurodegenerative Diseases: Some benzothiazole derivatives have been investigated for their ability to modulate the aggregation of proteins like tau and α-synuclein, which are implicated in diseases such as Alzheimer's and Parkinson's. acs.org this compound could be explored for similar properties.

Fluorescent Probes and Imaging Agents: The benzothiazole ring system is a known fluorophore. mdpi.com The potential of this compound as a fluorescent probe for biological imaging could be investigated. Its photophysical properties, such as absorption and emission spectra, would need to be characterized.

Bio-functional Materials: Benzothiazoles are used in the development of various materials. Research could explore the incorporation of this compound into polymers or nanoparticles to create novel materials with specific biological or electronic functions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.